molecular formula C16H36N4 B3056297 1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane CAS No. 70233-56-6

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane

Cat. No.: B3056297
CAS No.: 70233-56-6
M. Wt: 284.48 g/mol
InChI Key: WWONSCWAHMKWLB-UHFFFAOYSA-N
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Description

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic tertiary amine with the molecular formula C₁₆H₃₆N₄. This compound is known for its unique structure, which consists of a 16-membered ring with four nitrogen atoms and four methyl groups attached to the nitrogen atoms. It is often used in coordination chemistry due to its ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear precursors containing nitrogen atoms. One common method is the reaction of N,N’-dimethyl-1,2-ethanediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired macrocyclic structure .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms, reducing any oxidized forms back to the amine.

    Substitution: The methyl groups attached to the nitrogen atoms can undergo substitution reactions with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane has several scientific research applications:

    Coordination Chemistry: It is widely used as a ligand in the formation of metal complexes.

    Biological Studies: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: In industry, the compound is used in the synthesis of advanced materials and as a stabilizer for certain chemical processes.

Mechanism of Action

The mechanism by which 1,5,9,13-tetramethyl-1,5,9,13-tetraazacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them in specific oxidation states. This property is exploited in catalysis, where the metal complexes can facilitate various chemical reactions by providing a stable environment for the reactive intermediates .

Comparison with Similar Compounds

1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane can be compared with other macrocyclic amines, such as:

The uniqueness of this compound lies in its specific ring size and the presence of methyl groups, which enhance its ability to form stable and selective metal complexes.

Properties

IUPAC Name

1,5,9,13-tetramethyl-1,5,9,13-tetrazacyclohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N4/c1-17-9-5-11-18(2)13-7-15-20(4)16-8-14-19(3)12-6-10-17/h5-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWONSCWAHMKWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCCN(CCCN(CCC1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327766
Record name NSC683850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70233-56-6
Record name NSC683850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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